molecular formula C₁₆H₂₄O₉S B043742 (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate CAS No. 52645-73-5

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate

Cat. No.: B043742
CAS No.: 52645-73-5
M. Wt: 392.4 g/mol
InChI Key: YPNFVZQPWZMHIF-UHFFFAOYSA-N
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Description

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate is a synthetic compound belonging to the family of oxane ethers. This compound is characterized by its unique structure, which includes acetylated hydroxyl groups and an ethylsulfanyl substituent. It has been studied for its potential biological and chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate involves the reaction of 3,4,5-trihydroxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate with acetic anhydride in the presence of a catalyst such as sulfuric acid . This reaction typically occurs under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetyl groups, leading to the formation of hydroxyl derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted oxane ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Research is ongoing to investigate its potential therapeutic effects and applications in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside
  • 3,4,5-Trihydroxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate

Uniqueness

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate is unique due to its specific combination of acetylated hydroxyl groups and an ethylsulfanyl substituent. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZQPWZMHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967078
Record name Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52645-73-5
Record name NSC43886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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